1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1284640-83-0
VCID: VC2948116
InChI: InChI=1S/C12H8FNO3/c13-9-3-1-2-4-10(9)14-7-8(12(16)17)5-6-11(14)15/h1-7H,(H,16,17)
SMILES: C1=CC=C(C(=C1)N2C=C(C=CC2=O)C(=O)O)F
Molecular Formula: C12H8FNO3
Molecular Weight: 233.19 g/mol

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

CAS No.: 1284640-83-0

Cat. No.: VC2948116

Molecular Formula: C12H8FNO3

Molecular Weight: 233.19 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid - 1284640-83-0

Specification

CAS No. 1284640-83-0
Molecular Formula C12H8FNO3
Molecular Weight 233.19 g/mol
IUPAC Name 1-(2-fluorophenyl)-6-oxopyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H8FNO3/c13-9-3-1-2-4-10(9)14-7-8(12(16)17)5-6-11(14)15/h1-7H,(H,16,17)
Standard InChI Key OCUYDWJEADJYLB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N2C=C(C=CC2=O)C(=O)O)F
Canonical SMILES C1=CC=C(C(=C1)N2C=C(C=CC2=O)C(=O)O)F

Introduction

Chemical Structure and Identifiers

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid contains a dihydropyridine ring with three key functional components: a 2-fluorophenyl group at position 1, an oxo (carbonyl) group at position 6, and a carboxylic acid group at position 3. This arrangement of functional groups contributes to its unique chemical properties and potential biological activities.

The compound is characterized by several chemical identifiers as shown in Table 1:

IdentifierValue
CAS Number1284640-83-0
Molecular FormulaC12H8FNO3
Molecular Weight233.20 g/mol
SMILESC1=CC=C(C(=C1)N2C=C(C=CC2=O)C(=O)O)F
InChIInChI=1S/C12H8FNO3/c13-9-3-1-2-4-10(9)14-7-8(12(16)17)5-6-11(14)15/h1-7H,(H,16,17)
InChIKeyOCUYDWJEADJYLB-UHFFFAOYSA-N
European Community (EC) Number892-260-4

The chemical structure features a planar dihydropyridine ring system connected to a fluorophenyl group, with the fluorine atom positioned at the ortho position. This structural arrangement has important implications for the molecule's physicochemical properties and potential biological interactions .

Physical and Chemical Properties

Spectroscopic Properties and Identification

The compound's structural features contribute to distinct spectroscopic properties that aid in its identification and characterization. Mass spectrometry analysis reveals characteristic mass-to-charge ratios (m/z) for various adduct forms of the molecule. The predicted collision cross section (CCS) values, which measure the effective area of the compound in the gas phase, are particularly useful for analytical techniques such as ion mobility spectrometry .

Adductm/zPredicted CCS (Ų)
[M+H]+234.05611148.9
[M+Na]+256.03805162.8
[M+NH4]+251.08265155.4
[M+K]+272.01199156.9
[M-H]-232.04155150.1
[M+Na-2H]-254.02350156.5
[M]+233.04828151.0
[M]-233.04938151.0

Synthesis and Chemical Reactivity

Chemical Reactivity

The presence of multiple functional groups in 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid provides several sites for chemical transformations:

  • Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions including esterification, amidation, reduction to alcohols, and conversion to acid halides or anhydrides. These transformations could be utilized to create a library of derivatives with potentially enhanced properties for specific applications.

  • Lactam Functionality: The lactam (cyclic amide) group at position 6 could be modified through reduction, alkylation, or other transformations, altering the electronic properties and hydrogen-bonding capacity of the molecule.

  • Aromatic Substitution: Both the dihydropyridine ring and the fluorophenyl group might participate in various electrophilic or nucleophilic aromatic substitution reactions, though the electronic effects of existing substituents would influence reactivity patterns.

  • Coordination Chemistry: The carboxylic acid and lactam carbonyl groups could serve as coordination sites for metal ions, potentially forming complexes with interesting properties .

These reaction possibilities highlight the versatility of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid as a chemical building block for the synthesis of more complex molecules with tailored properties.

Biological Significance and Applications

Pharmaceutical Applications

The compound may serve as a valuable scaffold in medicinal chemistry for several reasons:

  • Drug Development Platform: The dihydropyridine core is a privileged structure in medicinal chemistry, found in numerous pharmaceutically active compounds. The presence of the 2-fluorophenyl group and carboxylic acid functionality provides additional points for structural optimization.

  • Fluorine Benefits: The fluorine substituent on the phenyl ring can confer several advantages in drug design, including:

    • Enhanced metabolic stability by blocking potential sites of oxidative metabolism

    • Increased lipophilicity, potentially improving membrane permeation

    • Altered electronic properties that may enhance binding to target proteins

    • Improved bioavailability through modulation of pKa values

  • Prodrug Approaches: The carboxylic acid group offers opportunities for prodrug development, where temporary derivatization could improve pharmacokinetic properties .

Research and Analytical Applications

Beyond potential therapeutic applications, 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid may serve several research purposes:

  • Chemical Building Block: Its functional groups provide multiple points for derivatization, making it valuable in the synthesis of compound libraries for structure-activity relationship studies.

  • Reference Standard: The compound could function as an analytical reference standard, particularly in the development and validation of methods for detecting related compounds.

  • Probe Compound: It could serve as a molecular probe to study biological systems and mechanisms, especially if derivatives are developed with specific targeting properties .

Structure-Activity Relationships

Understanding the relationship between the structure of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its biological activities provides valuable insights for rational compound optimization. Several key structural elements likely influence its activity profile:

Key Structural Features

Analytical Characterization Methods

The characterization of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid requires a combination of analytical techniques to confirm its identity, assess purity, and determine its physicochemical properties.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would reveal characteristic signals for the aromatic protons of both rings and the carboxylic acid proton

    • 13C NMR would provide information about the carbon framework, including the carbonyl carbons

    • 19F NMR would be particularly valuable for confirming the presence and environment of the fluorine atom

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands would be expected for:

      • Carboxylic acid C=O stretch (approximately 1700-1725 cm-1)

      • Carboxylic acid O-H stretch (broad band around 2500-3300 cm-1)

      • Lactam carbonyl (approximately 1650-1700 cm-1)

      • C-F bond (approximately 1000-1400 cm-1)

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • The aromatic systems would likely show characteristic absorption in the UV region .

Mass Spectrometry and Chromatography

Mass spectrometry provides crucial information for molecular weight confirmation and structural elucidation:

  • Mass Spectrometric Analysis:

    • Various ionization techniques could be employed, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI)

    • Fragmentation patterns would provide additional structural information

    • High-resolution mass spectrometry would confirm the molecular formula

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC) would be valuable for purity assessment

    • Liquid Chromatography-Mass Spectrometry (LC-MS) could combine separation and identification

    • Thin-Layer Chromatography (TLC) could be used for reaction monitoring and preliminary purity assessment .

Additional Characterization Techniques

These analytical methods, used in combination, would enable comprehensive characterization of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid to support research and development efforts.

Comparison with Related Compounds

Although the focus of this article is specifically on 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a brief comparison with closely related analogs provides valuable context for understanding its unique properties.

The positional isomers 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1107650-68-9) and 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1221423-61-5) differ only in the position of the fluorine atom on the phenyl ring. These subtle structural differences can significantly impact physicochemical properties and biological activities due to altered electronic distributions and molecular conformations .

Table 3: Comparison of Fluorophenyl Positional Isomers

CompoundCAS NumberFluorine PositionKey Differences
1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid1284640-83-0orthoPotential intramolecular interactions between F and dihydropyridine ring
1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid1107650-68-9metaDifferent electronic distribution, altered dipole moment
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid1221423-61-5paraMost symmetric distribution of electronic effects

Additionally, the ester derivative Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 929000-81-7) represents another important structural variation. The replacement of the carboxylic acid with a methyl ester would impact hydrogen bonding capabilities, solubility profile, and potentially biological activity.

These structural variations highlight the importance of precise molecular design in optimizing compounds for specific applications and provide context for understanding the unique properties of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid .

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